4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor. The structure of 4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine allows it to interact with various biological targets, making it a subject of interest in drug development.
Pyrrolo[2,1-f][1,2,4]triazines are classified as fused heterocycles containing nitrogen atoms. These compounds have been explored for their ability to inhibit various kinases involved in cancer and other diseases. The specific compound 4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine is derived from modifications of the triazine scaffold, which enhances its biological activity and selectivity against specific targets such as phosphatidylinositol 3-kinase (PI3K) and vascular endothelial growth factor receptor-2 (VEGFR-2) .
The synthesis of 4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine typically involves several key steps:
The molecular structure of 4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine features a fused ring system that includes a pyrrole ring and a triazine moiety. Key structural characteristics include:
Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are commonly used techniques for confirming the structure and purity of synthesized compounds .
4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine can participate in various chemical reactions:
These reactions highlight its potential as a therapeutic agent in oncology.
The mechanism of action for 4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine primarily involves its role as a kinase inhibitor:
Quantitative data from cellular assays demonstrate significant reductions in cell viability upon treatment with this compound.
The physical properties of 4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine include:
Chemical properties include:
Analytical techniques such as NMR and High-performance liquid chromatography (HPLC) are employed to assess these properties .
The primary applications of 4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine are in medicinal chemistry:
Research continues into optimizing this compound's efficacy and specificity for various therapeutic applications.
The synthesis of the pyrrolo[2,1-f][1,2,4]triazine core relies on strategic cyclization methods. A prominent approach involves N-amination of pyrrole precursors followed by high-temperature cyclization. For example, treating N-unsubstituted pyrrole derivatives with reagents like O-(2,4-dinitrophenyl)hydroxylamine (DnpONH₂) or chloramine (NH₂Cl) in the presence of sodium hydride (NaH) generates N-aminopyrrole intermediates. Subsequent cyclization with formamide at 165°C yields the bicyclic triazine scaffold [1]. Alternative pathways include the acid-catalyzed cyclization of keto esters. Bromohydrazone 31 undergoes C-alkylation to form keto ester 32, which, under acidic conditions, cyclizes to protected 1-aminopyrrole 33. Deprotection and reaction with formamidine acetate then furnish the pyrrolotriazine core 35 [1]. A novel two-step route exploits triazinium dicyanomethylide intermediates. Tetracyanoethylene oxide reacts with triazine 36 to form dicyanomethylide 37, which undergoes [2+2] cycloaddition with phenyl vinyl sulfoxide to deliver 2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile (38) [1] [8].
Table 1: Key Cyclization Methods for Core Synthesis
Starting Material | Key Reagent/Condition | Intermediate | Product | Yield (%) |
---|---|---|---|---|
N-Unsubstituted pyrrole | DnpONH₂ or NH₂Cl/NaH → formamide, 165°C | N-Aminopyrrole | Pyrrolotriazine 2 | Moderate-High |
Bromohydrazone 31 | H₃PO₄ → formamidine acetate | Keto ester 32 → 1-Aminopyrrole 34 | Pyrrolotriazine 35 | High |
Triazine 36 | Tetracyanoethylene oxide → Phenyl vinyl sulfoxide | Triazinium dicyanomethylide 37 | Carbonitrile 38 | Moderate |
Transition metal catalysis enables regioselective functionalization and coupling reactions critical for modifying the pyrrolotriazine core. Suzuki-Miyaura cross-coupling is particularly valuable for introducing aryl groups at the C7 position. For instance, 5-bromopyrrole-2-carbaldehyde 20 couples with arylboronic acids under palladium catalysis to form biaryl derivatives like 21, precursors to trisubstituted pyrrolotriazines [1]. Halogen-metal exchange strategies further enhance versatility. Treatment of dibromopyrrole 19 with i-PrMgCl·LiCl generates an organomagnesium species, which reacts with electrophiles (e.g., DMF) to install aldehydes at C2 [1]. These methodologies facilitate the synthesis of complex analogs, including kinase inhibitor templates like 2-arylaminopyrrolotriazine 17 [1].
N-Amination is pivotal for constructing the N–N bond inherent to the pyrrolotriazine scaffold. Efficient protocols use chloramine (NH₂Cl) with NaH or soluble bases like KOt-Bu to aminate pyrrole-2-carbonitriles or esters. For example, methyl pyrrole-2-carboxylate (11) undergoes N-amination with NH₂Cl, followed by sequential cyclization and functionalization to yield 7-bromo-2-(methylsulfanyl)pyrrolotriazine (16) [1] [6]. Regioselective halogenation at C7 is achieved using N-bromosuccinimide (NBS). Bromination of chlorinated precursor 14 occurs preferentially at C7 over C5 (5:1 regioselectivity), enabling further derivatization via cross-coupling [1]. The methylthio group at C2/C4 serves as a versatile handle for nucleophilic displacement. Oxidation to sulfones followed by amine substitution installs diverse amino groups, as demonstrated in the synthesis of p38α MAPK inhibitors [9].
Continuous flow technology addresses scalability and safety challenges in synthesizing 4-aminopyrrolo[2,1-f][1,2,4]triazine, a key intermediate for antivirals like remdesivir. Traditional batch processes using NaH and NH₂Cl pose hazards due to gas evolution and exothermicity. A flow-based solution employs in situ monochloramine generation coupled with KOt-Bu as a soluble base, enhancing mixing efficiency and thermal control. This system integrates multiple stages—amination, cyclization, extraction, and separation—within a single flow platform, achieving higher throughput and reproducibility than batch methods [6]. The approach exemplifies green chemistry principles by minimizing reagent excess and improving energy efficiency, crucial for large-scale production of COVID-19 therapeutics [6].
Table 2: Functionalization and Optimization Techniques
Technique | Reagents/Conditions | Position Modified | Key Products/Applications |
---|---|---|---|
N-Amination | NH₂Cl/NaH or KOt-Bu | N1 (Core formation) | N-Aminopyrroles (e.g., 5, 8) |
Halogenation | NBS (C7), POCl₃ (C4) | C4, C7 | Bromo derivatives (e.g., 15, 16) |
Sulfone Chemistry | m-CPBA oxidation → Amine displacement | C2/C4 | Anilino derivatives (e.g., kinase inhibitors) |
Continuous Flow | In situ NH₂Cl, KOt-Bu, formamidine acetate | Entire process | 4-Aminopyrrolotriazine (remdesivir precursor) |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: